(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide
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Overview
Description
(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes an indene moiety, a hydroxy group, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield an indanone derivative, while reduction of the sulfonamide group may produce an amine-substituted indene.
Scientific Research Applications
(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfonamide groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethanesulfonamide: Similar structure but lacks the double bond in the ethene moiety.
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide: Similar structure but with different substituents on the aromatic ring.
Uniqueness
(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-6-8-16(9-7-15)11-13-24(22,23)20-14-19(21)12-10-17-4-2-3-5-18(17)19/h2-9,11,13,20-21H,10,12,14H2,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOOXTWOIBEMLX-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CCC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CCC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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